4-(3-Hydroxyphenoxy)benzoic acid

Description

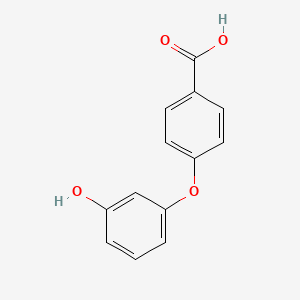

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDKCEDXZJIDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346822 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56183-35-8 | |

| Record name | 4-(3-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 4-(3-Hydroxyphenoxy)benzoic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

As a senior application scientist, the imperative is not merely to present synthetic pathways but to elucidate the underlying chemical logic that governs them. This guide is structured to provide a deep, practical understanding of the synthesis of 4-(3-Hydroxyphenoxy)benzoic acid, a molecule of considerable interest in medicinal chemistry and materials science. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the described methodologies are not just replicable but also intellectually transparent.

Introduction: The Significance of this compound

This compound is a key structural motif found in a variety of biologically active compounds and advanced materials. Its diaryl ether linkage, combined with the presence of both a carboxylic acid and a hydroxyl group, makes it a versatile building block for organic synthesis. This compound and its derivatives are integral to the development of novel pharmaceuticals and functional polymers. A thorough understanding of its synthesis is therefore crucial for process optimization, impurity profiling, and the design of new chemical entities.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the diaryl ether bond is the central challenge in the synthesis of this compound. The two most prevalent and industrially viable methods are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). The selection of a particular route is a strategic decision based on factors such as starting material cost and availability, reaction scalability, and desired product purity.

The Ullmann Condensation: A Time-Honored Method

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1] This reaction typically requires high temperatures and polar aprotic solvents.[1]

Mechanistic Rationale: The reaction is initiated by the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The choice of a suitable ligand, such as 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder conditions.[2]

Experimental Protocol: Synthesis via Ullmann Condensation

A common approach involves the coupling of 3-methoxyphenol with methyl 4-bromobenzoate, followed by demethylation to yield the final product.

-

Step 1: Diaryl Ether Formation

-

To a solution of 3-methoxyphenol (1.1 eq.) and methyl 4-bromobenzoate (1.0 eq.) in a high-boiling solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.) and a catalytic amount of copper(I) iodide (0.1 eq.).

-

Heat the reaction mixture to 140-160 °C under an inert atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification by column chromatography on silica gel yields methyl 4-(3-methoxyphenoxy)benzoate.

-

-

Step 2: Demethylation

-

The methyl ether can be cleaved using a variety of reagents, such as boron tribromide (BBr₃) in dichloromethane at low temperatures or by heating with aqueous hydrobromic acid.[3]

-

Following the reaction, a standard aqueous workup and purification by recrystallization or chromatography affords this compound.

-

Workflow for Ullmann Synthesis

References

physical and chemical properties of 4-(3-Hydroxyphenoxy)benzoic acid

An In-depth Technical Guide to 4-(3-Hydroxyphenoxy)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a diaryl ether derivative possessing both a carboxylic acid and a phenolic hydroxyl group. This bifunctional chemical architecture makes it a molecule of significant interest in several scientific domains, particularly in medicinal chemistry and materials science. As a structural motif, the diaryl ether linkage is prevalent in numerous biologically active natural products and synthetic compounds. The presence of reactive handles—the carboxyl and hydroxyl groups—allows for a wide range of chemical modifications, positioning it as a versatile building block for the synthesis of more complex molecules, including polymers and active pharmaceutical ingredients (APIs).[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application in synthesis, characterization, and formulation. We will delve into its chemical identity, physical and spectroscopic properties, reactivity, and established protocols for its analysis, providing a foundation for its effective use in a laboratory setting.

Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate the conditions required for storage, handling, and reaction design.

Chemical Identity

-

IUPAC Name: this compound[2]

-

CAS Number: 56183-35-8[2]

-

Molecular Formula: C₁₃H₁₀O₄[2]

-

Synonyms: p-(m-Hydroxyphenoxy)benzoic acid[2]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

The properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvent systems and its potential for intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Weight | 230.22 g/mol | [2] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 169.0 to 172.0 °C | [3] |

| Topological Polar Surface Area | 66.8 Ų | [2][4] |

| XLogP3 | 3.6 | [2][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating moderate lipophilicity.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of a chemical compound. Below is a summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[5]

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet |

| Phenolic (-OH) | ~9.9 | Singlet |

| Aromatic Proton | 7.975 | Doublet |

| Aromatic Proton | 7.236 | Triplet |

| Aromatic Proton | 7.058 | Doublet |

| Aromatic Proton | 6.663 | Doublet of Doublets |

| Aromatic Proton | 6.539 | Doublet of Doublets |

| Aromatic Proton | 6.499 | Triplet |

Note: The integration of the aromatic protons corresponds to the expected number of hydrogens on the two phenyl rings. The broadness of the -COOH peak is typical due to hydrogen bonding and chemical exchange.

¹³C NMR data is also available for this compound, providing further structural confirmation by identifying the carbon skeleton.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum shows a prominent molecular ion peak.[5]

The presence of the M+1 peak is consistent with the natural abundance of the ¹³C isotope in a molecule containing 13 carbon atoms.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired using a KBr wafer technique, would exhibit characteristic absorption bands.[2]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether and Acid): Strong absorptions in the 1210-1320 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its carboxylic acid and phenolic hydroxyl functional groups.

-

Acidity: Both the carboxylic acid and the phenol are acidic protons. The carboxylic acid is significantly more acidic (pKa ~4-5) than the phenol (pKa ~10), meaning it will be readily deprotonated by mild bases.

-

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.

-

Phenolic Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Aromatic Substitution: The two aromatic rings can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing activating (hydroxyl) and deactivating (carboxyl and ether) groups.

A plausible synthetic route involves the coupling of a protected hydroxy-iodobenzene with a hydroxy-benzoic acid derivative, or through a nucleophilic aromatic substitution reaction. A common method for forming diaryl ethers is the Ullmann condensation. Another approach involves the demethylation of a methoxy precursor, such as 4-(3-methoxyphenoxy)benzoic acid, using a strong acid like hydrobromic acid.[6]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with the following GHS hazard statements:[2]

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following protocols provide standardized procedures for the characterization of this compound.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Caption: A logical workflow for the analysis of this compound.

Protocol: Structural Characterization by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound by ¹H Nuclear Magnetic Resonance.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆), NMR grade

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and gently vortex or sonicate until the sample is fully dissolved.

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the NMR spectrometer (typically ~4-5 cm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal from the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the ¹H frequency.

-

-

Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz instrument would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all peaks to determine the relative ratios of the protons.

-

-

Analysis: Compare the obtained chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations to the expected values for the proposed structure of this compound.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56183-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4'-Hydroxy-3-phenoxybenzoic acid | C13H10O4 | CID 161852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(56183-35-8) MS [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

4-(3-Hydroxyphenoxy)benzoic acid CAS number 56183-35-8

An In-depth Technical Guide to 4-(3-Hydroxyphenoxy)benzoic acid (CAS: 56183-35-8)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the mastery of key chemical scaffolds is paramount. This compound, a diaryl ether, represents more than just a molecule; it is a versatile building block, a foundational element upon which complex, biologically active compounds are constructed. This guide is designed for the practicing scientist—the researcher who not only needs to understand the properties of this compound but also seeks to harness its potential. We will move beyond a simple recitation of data, delving into the causality behind synthetic strategies, the logic of analytical validation, and the strategic application of this scaffold in research and development.

Core Molecular Profile and Physicochemical Properties

This compound (IUPAC Name: this compound) is an organic compound characterized by a diaryl ether linkage connecting a benzoic acid moiety and a resorcinol-derived phenol ring.[1][2] This structure imparts a unique combination of rigidity and conformational flexibility, making it a valuable synthon in medicinal chemistry.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56183-35-8 | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Physical State | Solid, white to off-white or tan powder/crystal | |

| Melting Point | 169.0 to 172.0 °C | |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | [1] |

| InChIKey | DEDKCEDXZJIDKZ-UHFFFAOYSA-N |[1] |

Synthesis and Purification: A Strategic Approach

The construction of the diaryl ether bond is the central challenge in synthesizing this compound. The most robust and widely adopted method for this transformation is the Ullmann condensation.[3][4]

The Ullmann Condensation: Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (or its corresponding phenoxide).[3][4] The choice of a copper catalyst is critical; copper(I) species are believed to be the active catalytic intermediates that undergo oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the catalyst.[4] The reaction typically requires a base to deprotonate the phenol, increasing its nucleophilicity, and is often performed at elevated temperatures in a polar, aprotic solvent.[4][5]

Modern iterations of the Ullmann-type synthesis have introduced ligands that stabilize the copper catalyst, allowing for milder reaction conditions and broader substrate scope.[6][7]

Protocol: Ullmann Synthesis and Subsequent Hydrolysis

This protocol is a representative, self-validating methodology. The use of an ester-protected benzoic acid is a common strategy to prevent the acidic proton from interfering with the basic reaction conditions.

Step 1: Diaryl Ether Formation (Ullmann Coupling)

-

To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), resorcinol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Causality: Resorcinol is used in slight excess to drive the reaction to completion. Potassium carbonate is a cost-effective base sufficient for deprotonating the phenol. The ester group on the benzoate protects the carboxylic acid.

-

-

Add dry N,N-Dimethylformamide (DMF) as the solvent.

-

Purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Pour the filtrate into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester intermediate.

Step 2: Ester Hydrolysis

-

Dissolve the crude methyl 4-(3-hydroxyphenoxy)benzoate in a mixture of acetic acid and 48% hydrobromic acid.[8][9]

-

Causality: This strong acidic condition effectively cleaves the methyl ester to yield the desired carboxylic acid. While basic hydrolysis (saponification) is also an option, this method provides a direct route.

-

-

Heat the mixture to reflux for 12-16 hours.[8]

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic extracts with saturated NaCl solution, dry over magnesium sulfate, filter, and evaporate the solvent to afford the crude this compound.[8]

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the final product, leveraging differences in solubility between the desired compound and impurities at different temperatures.[10]

-

Dissolve the crude product in a minimum amount of a hot solvent system (e.g., a mixture of acetic acid and water or methanol).[8]

-

If the solution is colored, treat it with activated carbon and filter it hot through a pad of celite to remove colored impurities.[8]

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to a constant weight. The purity should be assessed by measuring the melting point and by HPLC.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures the highest confidence in the material's quality.

References

- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 4-hydroxy-3-(4-hydroxyphenoxy)benzoic acid (NP0143674) [np-mrd.org]

- 3. synarchive.com [synarchive.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure and Significance of 4-(3-Hydroxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of 4-(3-hydroxyphenoxy)benzoic acid (CAS No. 56183-35-8), a molecule featuring the diaryl ether scaffold. The diaryl ether motif is a privileged structure in medicinal chemistry, recognized for its prevalence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] This document delineates the synthesis, structural elucidation, and potential biological relevance of this compound. We present a generalized synthetic protocol based on the Ullmann condensation, provide a detailed interpretation of its mass spectrometry and nuclear magnetic resonance (NMR) data, and discuss the characteristic infrared (IR) absorption bands. While crystallographic data is not publicly available, we outline the significance of such studies and a general methodology for obtaining them. Finally, we explore the potential therapeutic applications of this compound, drawing parallels with the known bioactivities of the diaryl ether class, including anticancer, anti-inflammatory, and enzyme inhibitory roles.[3][4] This guide serves as a foundational resource for researchers investigating this molecule or similar structures for drug discovery and development.

Introduction: The Diaryl Ether Scaffold in Drug Discovery

The diaryl ether (DE) linkage is a cornerstone in modern medicinal chemistry and agrochemical research.[1] This structural motif, consisting of two aromatic rings connected by an oxygen atom, imparts a unique combination of conformational flexibility and metabolic stability. Its presence in both natural products and synthetic drugs is a testament to its utility as a pharmacophore.[4] Compounds incorporating the DE scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The molecule this compound is a representative member of this class, combining the diaryl ether core with a carboxylic acid and a hydroxyl group—two functional groups pivotal for forming hydrogen bonds and interacting with biological targets. Understanding the precise molecular architecture of this compound is therefore the first step in unlocking its therapeutic potential.

Molecular Identity and Physicochemical Properties

Precise identification and characterization of physicochemical properties are critical for any compound entering a drug development pipeline. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 56183-35-8 | [5] |

| Molecular Formula | C₁₃H₁₀O₄ | [5] |

| Molecular Weight | 230.22 g/mol | [5] |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)O | [5] |

| InChIKey | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | [5] |

| Computed XlogP | 3.6 | [5] |

| Appearance | Solid | [N/A] |

| Melting Point | Not reported; expected to be high due to hydrogen bonding | [N/A] |

Synthesis and Mechanistic Considerations

The formation of the C(aryl)-O-C(aryl) bond is the key transformation in the synthesis of this compound. The Ullmann condensation (or Ullmann-type reaction) is a classic and robust method for this purpose, involving a copper-catalyzed reaction between an aryl halide and a phenol.[6][7]

Retrosynthetic Analysis & Strategy

The molecule can be disconnected at the ether linkage, suggesting two primary synthetic routes via an Ullmann-type condensation:

-

Route A: Coupling of 4-bromobenzoic acid with resorcinol (1,3-dihydroxybenzene).

-

Route B: Coupling of 3-bromophenol with 4-hydroxybenzoic acid.

Route B is often preferred in laboratory settings. The hydroxyl group of 4-hydroxybenzoic acid is more acidic than the phenolic proton of 3-bromophenol, making it easier to deprotonate to form the nucleophilic phenoxide. Furthermore, the carboxylic acid can be protected as an ester if necessary to prevent side reactions, though in many Ullmann protocols, the free acid can be used directly.

Generalized Experimental Protocol: Ullmann Condensation

This protocol describes a generalized procedure. The choice of catalyst, ligand, base, and solvent are critical variables that must be optimized for yield and purity.

Step 1: Reagent Preparation

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-hydroxybenzoic acid (1.0 eq), 3-bromophenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) as the base.

-

Add copper(I) iodide (CuI, 0.1-0.2 eq) as the catalyst and a suitable ligand such as 1,10-phenanthroline or L-proline (0.2-0.4 eq). The ligand accelerates the reaction by stabilizing the copper catalyst.[8]

-

Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step 2: Reaction Execution

-

Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere.

-

Heat the reaction mixture to 120-150 °C with vigorous stirring. The high temperature is characteristic of traditional Ullmann reactions.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with aqueous hydrochloric acid (~2 M HCl) to a pH of 2-3. This protonates the carboxylate product, causing it to precipitate, and neutralizes the excess base.

-

Filter the crude solid product and wash it with cold water to remove inorganic salts.

-

Dissolve the crude solid in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Diagram: Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Signature

Confirming the molecular structure of a synthesized compound is non-negotiable. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive structural profile.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 230, corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

| 231 | 14.8 | [M+H]⁺ (or ¹³C isotope peak of M⁺) |

| 230 | 100.0 | [M]⁺ (Molecular Ion) |

| 213 | 13.8 | [M - OH]⁺ |

| 185 | 7.4 | [M - COOH]⁺ |

| 157 | 13.4 | Fission fragment |

| 129 | 13.0 | Fission fragment |

| 65 | 15.6 | Fission fragment, likely [C₅H₅]⁺ |

Data sourced from ChemicalBook for CAS 56183-35-8.[9]

Interpretation: The base peak at m/z 230 confirms the molecular weight. The peak at m/z 213 corresponds to the characteristic loss of a hydroxyl radical from the carboxylic acid group. The peak at m/z 185 represents the loss of the entire carboxyl group. The remaining fragments arise from the cleavage of the diaryl ether bond and subsequent rearrangements.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex but dominated by several key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid O-H |

| ~3200-3500 | Broad | O-H Stretch | Phenolic O-H |

| ~1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |

| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1200-1300 | Strong | C-O Stretch | Aryl Ether (Asymmetric) |

| ~1210-1320 | Strong | C-O Stretch | Carboxylic Acid C-O |

Interpretation: The most telling feature will be an extremely broad O-H stretch from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer, which will likely overlap with the phenolic O-H stretch. A strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹ is definitive for the carboxylic acid. Finally, a strong band around 1200-1300 cm⁻¹ will confirm the presence of the aryl C-O ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~13.0 | Broad Singlet | 1H | A : -COOH |

| ~9.9 | Broad Singlet | 1H | B : Ar-OH |

| 7.98 | Doublet | 2H | C : Protons ortho to -COOH |

| 7.24 | Triplet | 1H | D : Proton on hydroxyphenyl ring |

| 7.06 | Doublet | 2H | E : Protons ortho to ether linkage |

| 6.66 | Doublet of Doublets | 1H | F : Proton on hydroxyphenyl ring |

| 6.54 | Doublet of Doublets | 1H | G : Proton on hydroxyphenyl ring |

| 6.50 | Triplet | 1H | J : Proton on hydroxyphenyl ring |

Data sourced from ChemicalBook for CAS 56183-35-8.[9] (Note: Specific assignments F, G, J may vary but represent the remaining three protons on the 3-hydroxyphenoxy ring)

Interpretation:

-

The two downfield signals at ~13.0 and ~9.9 ppm are characteristic of the acidic carboxylic acid and phenolic protons, respectively. Their broadness is due to hydrogen bonding and chemical exchange.

-

The aromatic region (6.5-8.0 ppm) integrates to 8 protons, consistent with the structure.

-

The doublet at 7.98 ppm (2H) and the doublet at 7.06 ppm (2H) represent the AA'BB' system of the 1,4-disubstituted benzoic acid ring.

-

The remaining four protons on the 1,3-disubstituted hydroxyphenyl ring present a more complex splitting pattern between 6.5 and 7.3 ppm.

Solid-State Structure: Crystallographic Insights (A Research Gap)

A thorough search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. This represents a significant gap in the full characterization of this molecule.

Importance of Crystallography:

-

Conformation: It would definitively determine the dihedral angle between the two aromatic rings, which is crucial for understanding how the molecule fits into a protein's binding pocket.

-

** intermolecular Interactions:** It reveals the hydrogen bonding network and packing arrangement in the solid state. Carboxylic acids typically form centrosymmetric dimers in the crystal lattice.[10] Understanding these interactions is vital for predicting physical properties.

-

Polymorphism: Different crystal packing arrangements (polymorphs) can have drastically different solubilities and dissolution rates, which are critical parameters in drug formulation.

General Protocol for Crystal Growth and Analysis:

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, ethyl acetate). Allow the solution to cool slowly and evaporate over several days or weeks. Other techniques include vapor diffusion and solvent layering.

-

Data Collection: Mount a suitable single crystal on a goniometer and cool it under a stream of liquid nitrogen. Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound is sparse, its structural features suggest high potential for therapeutic applications, particularly as an enzyme inhibitor.

Rationale for Investigation

The diaryl ether scaffold is a key component in numerous kinase inhibitors, such as the anticancer drug Sorafenib.[4] The flexible ether linkage allows the two aryl rings to adopt an optimal conformation to fit into the ATP-binding pocket of kinases. Furthermore, derivatives of the constituent parts—hydroxybenzoic acids—are known to possess a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[11][12] Some have been investigated as inhibitors for enzymes like tyrosinase, which is involved in pigmentation.[13]

Potential as an Enzyme Inhibitor

The combination of the diaryl ether "scaffold," the hydrogen-bond donating and accepting "warhead" (hydroxyl and carboxylic acid groups), and the overall molecular dimensions make this compound an attractive candidate for screening against various enzyme families, such as:

-

Protein Kinases: Targeting the ATP-binding site.

-

Tyrosinases and Oxidoreductases: Chelating the copper or iron cofactors in the active site.

-

Hydrolases: Interacting with key amino acid residues in the catalytic pocket.

The molecule's structure is analogous to substrates or known inhibitors for enzymes involved in Coenzyme Q biosynthesis, suggesting it could act as a competitive inhibitor.[14]

Proposed Screening Workflow

Caption: A logical workflow for evaluating the biological activity of the title compound.

Conclusion

This compound is a molecule of significant interest due to its diaryl ether core structure, a privileged scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its molecular identity, a robust strategy for its synthesis via Ullmann condensation, and a detailed analysis of its spectroscopic signatures. While a definitive solid-state structure awaits crystallographic analysis, the available data provide a solid foundation for further research. The structural similarity to known bioactive compounds strongly suggests its potential as a modulator of enzyme activity, warranting its inclusion in screening campaigns for new therapeutic agents. This document serves as a technical launchpad for scientists and researchers aiming to explore the full potential of this promising molecule.

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]

- 5. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound(56183-35-8) MS spectrum [chemicalbook.com]

- 10. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]

Spectroscopic Pro-filing of 4-(3-Hydroxyphenoxy)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

4-(3-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative with a chemical structure that incorporates both a benzoic acid and a phenolic moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and polymers. The precise characterization of this molecule is paramount for its application in drug development and materials research, ensuring its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers a comprehensive reference for its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, including its aromatic rings, ether linkage, carboxylic acid, and hydroxyl groups, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the molecule and for its quantitative analysis in various matrices.

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.0 (approx.) | br s | 1H | Carboxylic acid (-COOH) |

| 9.9 (approx.) | br s | 1H | Phenolic hydroxyl (-OH) |

| 7.98 | d | 2H | Aromatic (ortho to -COOH) |

| 7.24 | t | 1H | Aromatic |

| 7.06 | d | 2H | Aromatic (meta to -COOH) |

| 6.66 | d | 1H | Aromatic |

| 6.54 | t | 1H | Aromatic |

| 6.50 | d | 1H | Aromatic |

Data sourced from ChemicalBook.[1][2]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum displays distinct signals corresponding to the different types of protons in the molecule.

-

Carboxylic Acid and Phenolic Protons: The broad singlets observed at approximately 13.0 ppm and 9.9 ppm are characteristic of the acidic protons of the carboxylic acid and phenolic hydroxyl groups, respectively. Their broadness is a result of hydrogen bonding and chemical exchange with residual water in the DMSO-d₆ solvent.

-

Aromatic Protons: The aromatic region of the spectrum (6.5-8.0 ppm) shows a set of signals that can be assigned to the protons on the two benzene rings.[3][4]

-

The doublet at 7.98 ppm with an integration of 2H corresponds to the protons on the benzoic acid ring that are ortho to the electron-withdrawing carboxylic acid group. This downfield shift is expected due to the deshielding effect of the carbonyl group.

-

The doublet at 7.06 ppm (2H) is assigned to the protons on the same ring that are meta to the carboxylic acid group and ortho to the ether linkage.

-

The remaining signals between 6.50 and 7.24 ppm are attributed to the protons on the hydroxyphenoxy ring. The complex splitting patterns arise from the various ortho, meta, and para couplings between these protons. A detailed analysis of the coupling constants would be necessary for unambiguous assignment of each proton on this ring.

-

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.[5][6]

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

-

Caption: A generalized workflow for NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was acquired in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 167.8 | Carboxylic acid carbon (-COOH) |

| 162.0 | Aromatic carbon (C-O, benzoic acid ring) |

| 158.5 | Aromatic carbon (C-OH) |

| 155.0 | Aromatic carbon (C-O, phenoxy ring) |

| 132.5 | Aromatic CH (ortho to -COOH) |

| 131.2 | Aromatic CH |

| 124.0 | Aromatic C (ipso- to -COOH) |

| 117.0 | Aromatic CH (meta to -COOH) |

| 111.5 | Aromatic CH |

| 109.0 | Aromatic CH |

| 106.0 | Aromatic CH |

Note: Specific assignments for all aromatic carbons may require 2D NMR techniques. Data is interpreted from typical chemical shift ranges.[7][8]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the presence of the key functional groups and the aromatic nature of the molecule.

-

Carbonyl Carbon: The signal at 167.8 ppm is characteristic of a carboxylic acid carbonyl carbon.[9][10]

-

Aromatic Carbons: The signals in the range of 106.0 to 162.0 ppm are indicative of the aromatic carbons.

-

The carbons attached to oxygen atoms (C-O and C-OH) are deshielded and appear at the downfield end of the aromatic region (155.0-162.0 ppm).

-

The remaining signals correspond to the protonated and quaternary aromatic carbons. The specific assignment of each carbon would necessitate more advanced NMR experiments such as HSQC and HMBC.

-

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is beneficial for better signal resolution.

-

Data Acquisition:

-

A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound was obtained using the KBr wafer technique.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H stretching (carboxylic acid and phenol) |

| 1680 | Strong | C=O stretching (carboxylic acid) |

| 1600, 1500, 1450 | Medium | C=C stretching (aromatic rings) |

| 1240 | Strong | C-O stretching (aryl ether and carboxylic acid) |

Data interpreted from typical IR absorption frequencies for the functional groups present.[11][12][13]

Interpretation of the IR Spectrum

The IR spectrum clearly indicates the presence of the key functional groups.

-

O-H Stretching: The very broad absorption band from 3400 to 2400 cm⁻¹ is a hallmark of the O-H stretching vibrations of a hydrogen-bonded carboxylic acid, which overlaps with the O-H stretching of the phenolic group.[11][14]

-

C=O Stretching: The strong, sharp peak at 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aromatic carboxylic acid.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretching: The strong band at 1240 cm⁻¹ can be attributed to the C-O stretching vibrations of the aryl ether linkage and the carboxylic acid.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[1][2][15]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 230 | 100 | [M]⁺ (Molecular Ion) |

| 213 | 13.8 | [M - OH]⁺ |

| 185 | 7.4 | [M - COOH]⁺ |

| 129 | 13.0 | |

| 128 | 9.6 | |

| 65 | 15.6 |

Data sourced from ChemicalBook.[1]

Interpretation of the Mass Spectrum

The mass spectrum provides key information for confirming the molecular weight and offers insights into the molecule's structure through its fragmentation.

-

Molecular Ion Peak: The peak at m/z 230 corresponds to the molecular ion [M]⁺, confirming the molecular weight of this compound (C₁₃H₁₀O₄).[15]

-

Fragmentation Pattern:

-

The loss of a hydroxyl radical (-OH) from the carboxylic acid group results in the fragment ion at m/z 213.

-

The peak at m/z 185 corresponds to the loss of the entire carboxyl group (-COOH).

-

The other significant peaks in the spectrum arise from further fragmentation of the diaryl ether structure, which can involve cleavage of the ether bond and rearrangements of the aromatic rings.[16][17]

-

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

While the provided data is from EI-MS, electrospray ionization (ESI) is a softer ionization technique commonly used for polar molecules like carboxylic acids.[18][19]

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of a modifier like formic acid or ammonia to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography (LC) system for sample introduction and separation.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve stable ionization and maximum signal intensity.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, where the deprotonated molecule [M-H]⁻ would be observed at m/z 229.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. Each technique offers complementary information, and together they serve as a robust quality control tool for researchers and drug development professionals. The protocols and interpretations detailed in this guide are intended to facilitate the reliable and accurate characterization of this important chemical entity, thereby supporting its advancement in scientific research and development.

References

- 1. shimadzu.com [shimadzu.com]

- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Experimental Design [web.mit.edu]

- 6. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 16. scribd.com [scribd.com]

- 17. GCMS Section 6.13 [people.whitman.edu]

- 18. Analysis of low-molecular-mass organic acids using capillary zone electrophoresis-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Solubility of 4-(3-Hydroxyphenoxy)benzoic acid in Common Solvents

This guide provides a comprehensive technical overview of the solubility of 4-(3-Hydroxyphenoxy)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development and chemical process design, this document offers a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. While extensive quantitative solubility data for this compound is not widely published, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and robust experimental protocols necessary to characterize its solubility profile in common laboratory solvents.

Introduction: The Criticality of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, thereby diminishing therapeutic efficacy. In materials science, controlling the solubility of a compound is essential for purification, crystallization, and the formulation of new materials.

This compound, with its molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol , possesses structural features—a carboxylic acid group, a phenol group, and an ether linkage—that suggest a nuanced solubility profile across solvents of varying polarities.[1] This guide will delve into the factors governing its solubility and provide the necessary tools for its empirical determination.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is paramount before undertaking any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 230.22 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| InChI Key | DEDKCEDXZJIDKZ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Safety and Handling:

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2][3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[2][3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of both the solute and the solvent dictates the extent of dissolution. This compound has both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. The two aromatic rings, however, are non-polar and would favor interactions with non-polar or moderately polar aprotic solvents.

Based on the solubility of the structurally similar benzoic acid, which is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform, we can anticipate a similar trend for this compound.[4] The presence of an additional hydroxyl group and an ether linkage compared to benzoic acid may slightly increase its polarity and potential for hydrogen bonding, possibly enhancing its solubility in polar solvents.

Factors Influencing Solubility:

-

pH: The carboxylic acid moiety (a weak acid) will be deprotonated at higher pH values, forming a carboxylate salt. This ionic form is significantly more polar and will exhibit much greater solubility in aqueous solutions.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard for determining equilibrium solubility is the shake-flask method. This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials. "Excess" ensures that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aromatic carboxylic acids. A validated reverse-phase HPLC (RP-HPLC) method is recommended.

Table 2: Example HPLC Method Parameters for Analysis of Hydroxybenzoic Acids

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic acids.[5][6] |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier.[5][6] |

| Elution | Isocratic or Gradient | An isocratic method with a suitable ratio of A:B can be used for simple mixtures. A gradient may be necessary to resolve impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[5][6] |

| Detection | UV at ~230 nm or ~254 nm | Aromatic compounds absorb strongly in the UV region. The specific wavelength should be optimized by running a UV scan of the compound.[5][6] |

| Injection Volume | 10 µL | A standard injection volume.[7] |

| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental samples.

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, although it is less specific than HPLC. It is suitable for pure samples where interfering substances are not present.

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum. For similar phenolic compounds, this is often in the range of 250-300 nm.[8]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).

-

Measure the absorbance of the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.

Logical Relationship between Solvent Properties and Solubility

Caption: Predicted relationship between solvent type and solubility of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a definitive, quantitative dataset for its solubility in common solvents is not yet readily available in the public domain, the principles and experimental protocols detailed herein empower researchers to generate this critical data in their own laboratories. The provided HPLC and UV-Vis methodologies offer robust options for accurate quantification.

Future work should focus on the systematic determination of the solubility of this compound in a wide array of pharmaceutically and industrially relevant solvents at various temperatures. Investigating the effect of pH and the use of co-solvents would further enhance the understanding of its solution behavior and broaden its applicability in various scientific and technological fields.

References

- 1. This compound | C13H10O4 | CID 615389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Biological Activities of 4-(3-Hydroxyphenoxy)benzoic Acid Derivatives

A roadmap for researchers, scientists, and drug development professionals on the therapeutic potential of a promising chemical scaffold.

Introduction: The Untapped Potential of the 4-(3-Hydroxyphenoxy)benzoic Acid Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of organic molecules, the this compound scaffold presents a compelling, yet underexplored, area of research. This diaryl ether structure, combining a benzoic acid moiety with a 3-hydroxyphenoxy group, offers a unique combination of functionalities that suggest a wide range of potential biological activities. While direct and extensive research on the specific biological effects of this compound and its simple derivatives is currently limited in publicly available literature, the well-documented activities of its constituent parts—benzoic acid and resorcinol-like phenols—provide a strong rationale for its investigation as a source of new therapeutic leads.

This technical guide will serve as a comprehensive resource for researchers, providing a theoretical framework for the potential biological activities of this compound derivatives. We will delve into the anticipated antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties based on established structure-activity relationships of related compounds. Furthermore, this guide will present detailed, state-of-the-art experimental protocols to systematically evaluate these potential activities, thereby providing a practical roadmap for future research in this promising area.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization are crucial first steps in exploring its biological potential. The Ullmann condensation is a classical and effective method for the formation of the diaryl ether bond.

Core Synthesis via Ullmann Condensation

A common synthetic route involves the copper-catalyzed reaction of a halobenzoic acid ester with a hydroxyphenol.

Step-by-step protocol:

-

Protection of the Carboxylic Acid: The carboxylic acid group of 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) is typically protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions. This can be achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of sulfuric acid.

-

Ullmann Condensation: The protected 4-halobenzoate is then reacted with resorcinol (1,3-dihydroxybenzene) in the presence of a copper catalyst (e.g., copper(I) iodide or copper(I) oxide) and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the coupling.

-

Hydrolysis: The resulting ester is then hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.

Derivatization Strategies

The core structure of this compound offers two primary sites for derivatization: the carboxylic acid group and the free hydroxyl group on the phenoxy ring.

-

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid can be readily converted to a variety of esters and amides to explore the impact of these modifications on biological activity. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed. For instance, a piperazine derivative has been synthesized, suggesting the feasibility of creating a diverse library of amide derivatives[1].

-

Alkylation and Acylation of the Phenolic Hydroxyl Group: The free hydroxyl group can be alkylated or acylated to investigate the role of this hydrogen-bonding donor in biological interactions.

Anticipated Biological Activities and Proposed Evaluation Protocols

Based on the extensive literature on benzoic acid and phenolic compounds, we can predict several key biological activities for this compound derivatives.

Antimicrobial Activity

Rationale: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceutical products[2][3]. The lipophilicity of the molecule, which can be modulated by derivatization, is a key factor in its ability to penetrate microbial cell membranes. The phenolic hydroxyl group can also contribute to antimicrobial action by disrupting membrane potential and integrity[4].

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial and Fungal Inocula: Cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compounds: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: The standardized microbial inocula are added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity

Rationale: Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals[5]. The 3-hydroxyphenoxy moiety, being a resorcinol-like structure, is expected to confer significant radical scavenging activity. The position and number of hydroxyl groups are critical for antioxidant efficacy[5].

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a microplate reader. The percentage of DPPH radical scavenging activity is calculated relative to a control.

Caption: Proposed antioxidant mechanism of this compound derivatives.

Anticancer Activity

Rationale: Many phenolic acids have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The ability of these compounds to modulate cellular signaling pathways, often initiated by their antioxidant or pro-oxidant activities, is a key aspect of their anticancer potential.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Caption: Proposed workflow for in vitro anticancer evaluation.

Enzyme Inhibition

Rationale: Benzoic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and α-amylase. The nature and position of substituents on the aromatic ring play a crucial role in the inhibitory potency and mechanism. The this compound scaffold provides a versatile platform for designing specific enzyme inhibitors.

Proposed Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate buffer).

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compounds. The reaction is initiated by the addition of L-DOPA.

-

Measurement: The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives are yet to be conducted, we can infer potential relationships from related compound classes:

-

Role of the Hydroxyl Group: The position and number of hydroxyl groups are expected to be critical for antioxidant and anticancer activities. The free hydroxyl group at the 3-position of the phenoxy ring is likely a key contributor to radical scavenging.

-

Impact of Carboxylic Acid Derivatization: Conversion of the carboxylic acid to esters or amides will modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. This will significantly influence its pharmacokinetic properties and its ability to interact with biological targets.

-

Influence of Substituents: The introduction of various substituents on either aromatic ring will allow for the fine-tuning of electronic and steric properties, which can be leveraged to enhance potency and selectivity for a particular biological target.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The theoretical framework and proposed experimental protocols outlined in this technical guide provide a solid foundation for initiating research into the biological activities of its derivatives. Systematic synthesis and screening of a diverse library of these compounds are warranted to unlock their full therapeutic potential. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating a library of derivatives against a wide range of biological targets, including various microbial strains, cancer cell lines, and enzymes.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.

-

In Vivo Efficacy and Safety: Assessing the most promising candidates in animal models to determine their in vivo efficacy, pharmacokinetic profiles, and toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(3-Hydroxyphenoxy)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 4-(3-hydroxyphenoxy)benzoic acid, a molecule of significant interest in materials science and medicinal chemistry. This document delves into its synthesis, physicochemical properties, and diverse applications, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.

Introduction: The Significance of a Versatile Moiety

This compound, a derivative of benzoic acid, possesses a unique molecular architecture characterized by a diaryl ether linkage and two hydroxyl groups positioned at the meta and para positions of the respective aromatic rings. This structure imparts a combination of rigidity and flexibility, making it a valuable building block in the synthesis of complex molecules. Its ability to participate in hydrogen bonding and aromatic stacking interactions further contributes to its utility in the design of functional materials and bioactive compounds. This guide will explore the fundamental aspects of this compound, from its synthesis and characterization to its emerging applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application. Key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C13H10O4 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56183-35-8 |

| Appearance | Solid |

| Melting Point | Not available |

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, allowing for the confirmation of the substitution pattern on the benzene rings.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule, consistent with its proposed structure.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups, as well as the C-O-C ether linkage.[1]

-